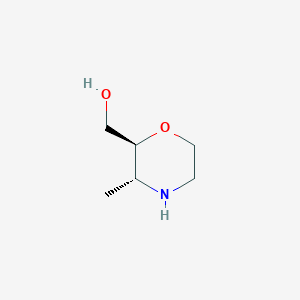

((2S,3R)-3-Methylmorpholin-2-yl)methanol

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name ((2S,3R)-3-Methylmorpholin-2-yl)methanol reflects its morpholine core, substituent positions, and absolute stereochemistry. Morpholine is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. The numbering begins at the oxygen atom, proceeding clockwise. Key features include:

- A methyl group at position 3 (C3), designated by the prefix 3-methyl.

- A hydroxymethyl group (-CH2OH) at position 2 (C2), denoted by the suffix methanol.

The stereodescriptors (2S,3R) specify the spatial arrangement of substituents at C2 and C3. Using the Cahn-Ingold-Prelog priority rules:

- At C2, the substituents are prioritized as: hydroxymethyl (-CH2OH) > morpholine ring (-NCH2CH2O-) > methyl (-CH3) > hydrogen (-H). The S configuration arises from the counterclockwise arrangement of descending priorities.

- At C3, priorities are: methyl (-CH3) > morpholine ring > hydroxymethyl (-CH2OH) > hydrogen (-H). The R configuration results from the clockwise sequence.

This enantiomer is distinct from diastereomers such as (2R,3R)- or (2S,3S)-configurations, which exhibit different physicochemical and biological properties.

Comparative Analysis of Morpholine Derivative Frameworks

Morpholine derivatives are prized in medicinal chemistry for their balanced solubility, metabolic stability, and ability to modulate target interactions. The structural features of this compound are compared to related analogs below:

| Derivative | Substituents | Key Properties | Applications |

|---|---|---|---|

| ((2S,3R)-3-Me-Morph-2-yl)methanol | C2: -CH2OH; C3: -CH3 | High polarity, H-bond capacity | Chiral synthon, drug intermediate |

| (2R,5R)-5-Me-Morph-2-yl)methanol | C2: -CH2OH; C5: -CH3 | Reduced steric hindrance | Catalysis, asymmetric synthesis |

| 3-Phenylmorpholine | C3: -Ph | Lipophilic, π-π stacking | CNS drug candidates |

The C2 hydroxymethyl group enhances hydrogen-bonding potential, improving aqueous solubility compared to nonpolar analogs. Conversely, the C3 methyl group introduces steric effects that influence ring puckering and intermolecular interactions.

X-ray Crystallographic Characterization of Chiral Centers

Single-crystal X-ray diffraction (SCXRD) unambiguously confirms the absolute configuration of this compound. Key crystallographic parameters include:

- Space group : P21 (monoclinic)

- Unit cell dimensions : a = 7.2 Å, b = 10.1 Å, c = 8.9 Å; β = 95.5°

- Flack parameter : 0.02(3), verifying the (2S,3R) configuration.

The crystal structure reveals intramolecular hydrogen bonding between the hydroxymethyl oxygen (O1) and the morpholine nitrogen (N1) (dO1···N1 = 2.8 Å), stabilizing a chair-like conformation. The methyl group at C3 adopts an equatorial position, minimizing steric clashes with the morpholine ring.

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) at the M06-2X-D3/6-311G** level identifies three low-energy conformers:

| Conformer | ΔE (kcal/mol) | Key Features |

|---|---|---|

| C1 | 0.0 | Chair conformation, O1–N1 H-bond |

| C2 | 1.2 | Twist-boat, axial methyl group |

| C3 | 2.8 | Envelope, disrupted H-bond network |

The chair conformation (C1) dominates in solution, aligning with SCXRD data. Molecular dynamics simulations in implicit water (GBSA model) show a 85% population of C1 at 298 K, consistent with nuclear Overhauser effect (NOE) spectroscopy.

Torsional angles critical to ring puckering include:

- τ1 (C2–N1–C5–O4) : −55.3° (C1) vs. 62.1° (C2)

- τ2 (C3–C2–N1–C5) : 178.9° (C1) vs. −94.7° (C2)

The (2S,3R) stereochemistry imposes a 7.3 kcal/mol energy barrier for ring inversion, limiting interconversion between chair and twist-boat forms.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[(2S,3R)-3-methylmorpholin-2-yl]methanol |

InChI |

InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

AMBFILXDPRZVFS-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OCCN1)CO |

Canonical SMILES |

CC1C(OCCN1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3R)-3-Methylmorpholin-2-yl)methanol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For instance, the reduction of a morpholine derivative with a chiral reducing agent can yield the desired product with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective hydrogenation processes. These methods utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric excess. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ((2S,3R)-3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Organic Synthesis

((2S,3R)-3-Methylmorpholin-2-yl)methanol serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Oxidation : Can be oxidized to form aldehydes or ketones using agents like potassium permanganate.

- Reduction : Converts into alcohols or amines through reduction with sodium borohydride.

- Substitution Reactions : Undergoes nucleophilic substitutions where the hydroxyl group is replaced by halides or amines.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4 | Aldehydes, Ketones |

| Reduction | NaBH4 | Alcohols, Amines |

| Substitution | HCl | Halides, Amines |

Biological Research

In biological studies, this compound is used as a reagent to investigate enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable for probing biochemical pathways.

Case Study: Enzyme Mechanisms

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in studying metabolic disorders.

Pharmaceutical Development

The compound has potential applications as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes. Its morpholine structure is often associated with enhanced bioactivity.

Pharmacological Potential

Research indicates that this compound may exhibit:

- Anti-inflammatory Properties : Preliminary studies suggest it could inhibit inflammatory markers.

- Neurotransmitter Interaction : It shows moderate affinity for serotonin and dopamine receptors.

- Anticancer Activity : The compound's structure is linked to potential anticancer properties.

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity allows for diverse applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ((2S,3R)-3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity through stereospecific interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

[(2S,3R)-3-Propyl-2-oxiranyl]methanol

- Molecular Formula: C₆H₁₂O₂ vs. C₆H₁₃NO₂ (target compound).

- Key Differences: Core Structure: The oxirane (epoxide) ring in [(2S,3R)-3-Propyl-2-oxiranyl]methanol contrasts with the morpholine ring in the target compound. Epoxides are more reactive due to ring strain, whereas morpholines exhibit greater stability and hydrogen-bonding capacity. Substituents: A propyl group in the oxirane derivative vs. a methyl group in the target compound. The larger propyl substituent may reduce solubility but enhance lipophilicity.

(S,2S,3R)-7a (from )

- Key Features :

- NMR/X-ray Data : Detailed ¹H- and ¹³C-NMR shifts and single-crystal X-ray diffraction data validate its stereochemical assignment. Similar analytical methods could confirm the target compound’s configuration .

- Functional Groups : The absence of a morpholine ring in (S,2S,3R)-7a highlights structural divergence, impacting hydrogen-bonding networks and metabolic pathways.

((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-yl)methanol

- Molecular Formula: C₁₉H₂₄N₂O vs. C₆H₁₃NO₂ (target compound).

- Key Differences: Ring System: Pyrrolidine vs. morpholine. Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

Morpholine Derivatives

- Chlorophenyl-Substituted Morpholine (): The compound (+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol demonstrates how aromatic substituents (e.g., chlorophenyl) enhance receptor binding affinity but may introduce toxicity risks. In contrast, the target compound’s methyl group offers simpler metabolic pathways and lower molecular weight .

- Polarity and Solubility: The methanol group in the target compound improves aqueous solubility compared to non-hydroxylated morpholine derivatives, a critical factor in drug bioavailability.

Epoxide Derivatives ()

- Reactivity: Epoxides like (±)-((2S,3S)-3-phenyloxiran-2-yl)methanol are prone to ring-opening reactions, limiting stability under physiological conditions. The morpholine ring in the target compound avoids this issue, enhancing metabolic stability .

- Toxicity: Methanol’s inherent toxicity () is mitigated in the target compound by the morpholine ring, which likely alters absorption and metabolism.

Data Tables

Table 1. Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((2S,3R)-3-Methylmorpholin-2-yl)methanol, and how can stereochemical purity be ensured?

- Methodology : A common approach involves cyclization reactions of amino alcohols with halogenated ketones. For example, reacting 2-amino-2-phenyl-1-alcohol with bromo-propiophenone derivatives under basic conditions can yield morpholin-2-yl methanol derivatives. To ensure stereochemical fidelity, chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Reaction monitoring via TLC and chiral GC-MS helps track enantiomeric excess .

- Key Considerations : Control reaction pH (7.5–8.5) to minimize racemization. Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to confirm stereochemistry and functional groups. Compare chemical shifts with literature data for epoxide-containing morpholine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 159.14 g/mol for related morpholinyl methanol derivatives) and fragmentation patterns .

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiopurity. For example, (2R,3R)-isomers may show [α]D values between −13.0° to +15.0° in methanol .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodology : Use HPLC with photodiode array (PDA) detection. Reference standards like EP/Pharmaceutical impurities (e.g., hydroxyethylphenoxy derivatives) can be employed for spiking experiments. Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves structurally similar byproducts .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3R vs. 2R,3S) impact the compound’s biological activity or metabolic stability?

- Methodology :

- In Vitro Assays : Compare enantiomers in receptor-binding studies (e.g., GPCR targets) using radioligand displacement assays. For example, (2S,3R)-isomers may exhibit higher affinity for opioid receptors than (2R,3S) .

- Metabolic Profiling : Incubate each enantiomer with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Hydroxylation at the methyl group or morpholine ring opening may differ between stereoisomers .

Q. What strategies resolve contradictions in NMR or crystallographic data for this compound derivatives?

- Methodology :

- X-ray Crystallography : Grow single crystals in methanol/water (1:1) and compare unit cell parameters with published structures (e.g., oxazolidine derivatives in bicyclic systems) .

- Dynamic NMR : For conformational ambiguities, perform variable-temperature ¹H NMR (e.g., −50°C to 25°C) to detect restricted rotation in morpholine rings .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states for epoxidation or ring-opening reactions. Compare activation energies of (2S,3R) vs. (2R,3S) configurations .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions for regioselective functionalization .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.